REACTION_SMILES
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[C:19]12([CH2:20][S:21]([OH:22])(=[O:23])=[O:24])[C:25]([CH3:26])([CH3:27])[CH:28]([CH2:29][CH2:30]1)[CH2:31][C:32]2=[O:33].[CH3:1][O:2][CH2:3][O:4][c:5]1[cH:6][cH:7][c:8]2[c:13]([cH:14]1)[O:12][C:11]([CH3:15])([CH3:16])[C:10]([CH:17]=[O:18])=[CH:9]2.[CH3:34][CH2:35][OH:36]>>[OH:4][c:5]1[cH:6][cH:7][c:8]2[c:13]([cH:14]1)[O:12][C:11]([CH3:15])([CH3:16])[C:10]([CH:17]=[O:18])=[CH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)C2CCC1(CS(=O)(=O)O)C(=O)C2
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Name
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COCOc1ccc2c(c1)OC(C)(C)C(C=O)=C2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCOc1ccc2c(c1)OC(C)(C)C(C=O)=C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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CC1(C)Oc2cc(O)ccc2C=C1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |